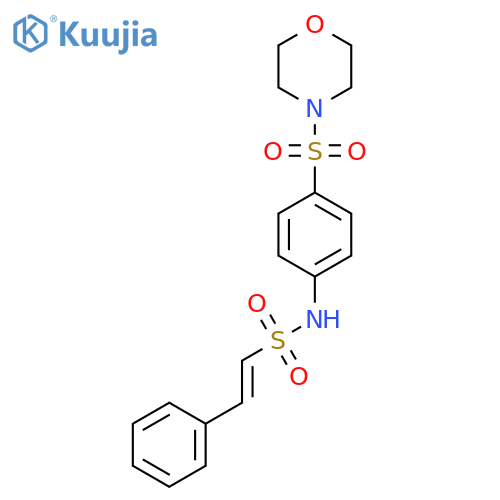Cas no 878948-65-3 ((E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide)

878948-65-3 structure
商品名:(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-26593533
- N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide
- (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
- HMS1771E06
- AKOS024287547
- 878948-65-3
- Z45640785
-
- インチ: 1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+
- InChIKey: RQROLCDBBVZPIJ-XNTDXEJSSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 408.08136409g/mol
- どういたいしつりょう: 408.08136409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26593533-0.05g |
N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide |
878948-65-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
878948-65-3 ((E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
